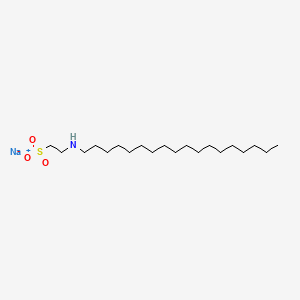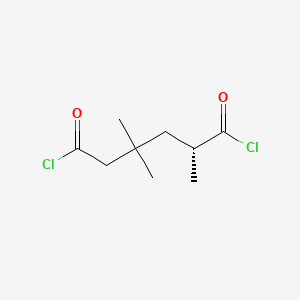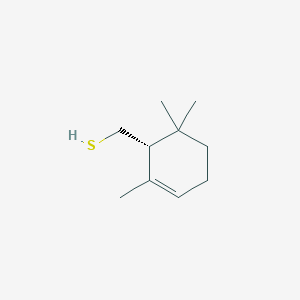
Sodium 2-(octadecylamino)ethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(octadecylamino)ethanesulphonate: is an organic compound with the molecular formula C20H42NNaO3S and a molecular weight of 399.61 g/mol . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents, emulsifiers, and dispersants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(octadecylamino)ethanesulphonate typically involves the reaction of octadecylamine with 2-chloroethanesulfonic acid sodium salt . The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The product is then purified through processes like crystallization or distillation to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(octadecylamino)ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid group.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2-(octadecylamino)ethanesulphonate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: In biological research, it is used to study the interactions between surfactants and biological membranes, as well as in the formulation of drug delivery systems .
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs, improving their solubility and bioavailability .
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and dispersants due to its excellent surfactant properties .
Wirkmechanismus
The mechanism of action of Sodium 2-(octadecylamino)ethanesulphonate involves its ability to reduce surface tension and form micelles. The compound’s long hydrophobic tail interacts with hydrophobic substances, while the hydrophilic head interacts with water, allowing it to solubilize hydrophobic compounds in aqueous solutions . This property is particularly useful in drug delivery systems, where it helps in the encapsulation and transport of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another surfactant with a shorter hydrophobic tail.
Cetyltrimethylammonium bromide: A cationic surfactant with a similar hydrophobic tail length.
Triton X-100: A nonionic surfactant with a different hydrophilic head group.
Uniqueness: Sodium 2-(octadecylamino)ethanesulphonate is unique due to its specific combination of a long hydrophobic tail and a sulfonate head group, which provides distinct surfactant properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
28076-90-6 |
|---|---|
Molekularformel |
C20H42NNaO3S |
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
sodium;2-(octadecylamino)ethanesulfonate |
InChI |
InChI=1S/C20H43NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-25(22,23)24;/h21H,2-20H2,1H3,(H,22,23,24);/q;+1/p-1 |
InChI-Schlüssel |
UTZSCZWGEMAATM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)




![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)




